molecular formula C4HBrCl2S B2832034 2-Bromo-3,5-dichlorothiophene CAS No. 1536984-16-3

2-Bromo-3,5-dichlorothiophene

Cat. No. B2832034
CAS RN: 1536984-16-3
M. Wt: 231.92
InChI Key: ZGSBEZDVYAEATI-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichlorothiophene is an organic compound that is commonly used in scientific experiments as a precursor for the synthesis of more complex compounds . It is a clear colorless to pale yellow liquid .


Synthesis Analysis

The synthesis of 2-Bromo-3,5-dichlorothiophene and similar compounds has been discussed in several papers . For instance, direct bromination by bromine in acetic acid or in chloroform allows the synthesis of 2-bromo-, 2,5-dibromo-, 2,3,5-tribromo- and 2,3,4,5-tetrabromothiophenes .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3,5-dichlorothiophene is C4HBrCl2S . The molecular weight is 231.93 g/mol . The structure of the compound has been analyzed using various spectroscopic methods .


Chemical Reactions Analysis

Thiophene derivatives, including 2-Bromo-3,5-dichlorothiophene, are known to undergo various chemical reactions. For example, the electrochemical reduction of 2-Bromo-3,5-dichlorothiophene at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate has been reported .

Scientific Research Applications

These applications highlight the diverse roles of 2-Bromo-3,5-dichlorothiophene in scientific research. Its unique combination of halogens and sulfur opens up exciting possibilities across various disciplines. Keep in mind that ongoing research may uncover additional applications or refine existing ones . If you need further details or have other questions, feel free to ask! 😊

Mechanism of Action

While the specific mechanism of action for 2-Bromo-3,5-dichlorothiophene is not mentioned in the search results, similar compounds have been studied. For instance, it is proposed that bronopol, a similar compound, generates biocide-induced bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-2,5-dichlorothiophene, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The study of thiophene derivatives, including 2-Bromo-3,5-dichlorothiophene, is a growing field due to their potential biological activity and their role in the development of advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, characterization, and potential applications of these compounds .

properties

IUPAC Name

2-bromo-3,5-dichlorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2S/c5-4-2(6)1-3(7)8-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSBEZDVYAEATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dichlorothiophene

CAS RN

1536984-16-3
Record name 2-bromo-3,5-dichlorothiophene
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